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Compound of Interest

Compound Name: Scio-323

Cat. No.: B15575165 Get Quote

For researchers, scientists, and drug development professionals, understanding the precise

binding profile of a kinase inhibitor is paramount for predicting its biological effects and potential

therapeutic applications. This guide provides a comparative analysis of the kinase inhibitor

Scio-323, believed to be the research compound SCIO-120, against other inhibitors targeting

the Transforming Growth Factor-beta (TGF-β) signaling pathway. By examining its cross-

reactivity with a panel of kinases, we offer insights into its selectivity and potential off-target

effects.

This comparison includes quantitative data, detailed experimental methodologies, and a visual

representation of the relevant signaling pathway to provide a comprehensive resource for

evaluating Scio-323's performance relative to other kinase inhibitors, namely Galunisertib and

Vactosertib.

Kinase Inhibition Profile: A Comparative Overview
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and

potential for adverse effects. The following table summarizes the inhibitory activity (IC50) of

Scio-323 (SCIO-120) and two other clinical-stage TGF-β receptor 1 (TGFβR1) inhibitors,

Galunisertib and Vactosertib, against their primary targets and a selection of other kinases.

Lower IC50 values indicate higher potency.
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Kinase Target
Scio-323 (SCIO-
120) IC50 (nM)

Galunisertib IC50
(nM)

Vactosertib IC50
(nM)

Primary Targets

TGFβR1 (ALK5) 37[1] 56 12.9

ALK4 (ACVR1B) 34[1] 77.7 17.3

JNK3 10[1] - -

Flt1 (VEGFR1) 29[1] - -

Selected Off-Targets

ALK2 (ACVR1) - - 17.3

TGFβR2 - >10,000 -

MINK1 - 190 -

p38α - >10,000 -

CDK2 - >10,000 -

ERK2 - >10,000 -

Data for Galunisertib is from KINOMEscan™ data, presented as IC50 values. A comprehensive

kinome scan for Scio-323 and Vactosertib is not publicly available. The presented data for

these compounds is from targeted biochemical assays.

The TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a crucial role in a

multitude of cellular processes, including proliferation, differentiation, apoptosis, and immune

regulation. Dysregulation of this pathway is implicated in various diseases, including cancer

and fibrosis. The diagram below illustrates the canonical TGF-β signaling cascade, which is the

primary target of Scio-323, Galunisertib, and Vactosertib. These inhibitors act by competing

with ATP for the kinase domain of the TGF-β type I receptor (TGFβR1 or ALK5), thereby

blocking the downstream phosphorylation of SMAD proteins and subsequent gene

transcription.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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